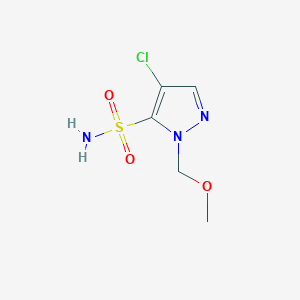

4-chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonamide

CAS No.: 1803587-83-8

Cat. No.: VC3101031

Molecular Formula: C5H8ClN3O3S

Molecular Weight: 225.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803587-83-8 |

|---|---|

| Molecular Formula | C5H8ClN3O3S |

| Molecular Weight | 225.65 g/mol |

| IUPAC Name | 4-chloro-2-(methoxymethyl)pyrazole-3-sulfonamide |

| Standard InChI | InChI=1S/C5H8ClN3O3S/c1-12-3-9-5(13(7,10)11)4(6)2-8-9/h2H,3H2,1H3,(H2,7,10,11) |

| Standard InChI Key | ABEFJOKLJLAVOD-UHFFFAOYSA-N |

| SMILES | COCN1C(=C(C=N1)Cl)S(=O)(=O)N |

| Canonical SMILES | COCN1C(=C(C=N1)Cl)S(=O)(=O)N |

Introduction

4-Chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonamide is a compound that belongs to the pyrazole and sulfonamide classes, which are significant in pharmaceutical chemistry due to their diverse pharmacological activities. Despite limited specific information available directly on this compound, understanding its structure and potential applications can be inferred from related compounds and general trends in pyrazole and sulfonamide chemistry.

Synthesis and Characterization

While specific synthesis details for 4-chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonamide are not readily available, related pyrazole sulfonamides are typically synthesized through reactions involving sulfonyl chlorides and amines, often in the presence of a base like DIPEA (N,N-diisopropylethylamine) in solvents such as dichloromethane (DCM) . Characterization would likely involve spectroscopic methods like NMR, IR, and elemental analysis.

Future Research Directions

Given the pharmacological importance of pyrazole and sulfonamide compounds, 4-chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonamide presents an interesting candidate for further study. Future research should focus on its synthesis, characterization, and biological evaluation to determine its potential as a therapeutic agent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume